molecular formula C15H14N2O3 B2527354 3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid CAS No. 1707668-26-5

3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid

Cat. No.: B2527354
CAS No.: 1707668-26-5
M. Wt: 270.288
InChI Key: DLJBYFWTNYVWCP-UHFFFAOYSA-N
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Description

3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a cyclopenta[d]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

    Industry: The compound could be used in the development of new materials with unique physical or chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-2-yl derivatives: These compounds share the cyclopenta[d]pyrimidine core but differ in the substituents attached to the ring system.

    Benzoic acid derivatives: Compounds with various substituents on the benzoic acid moiety, which can influence their chemical and biological properties.

Uniqueness

3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid is unique due to the combination of the cyclopenta[d]pyrimidine ring system with the benzoic acid moiety. This structural arrangement can confer distinct reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[(4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-14-12-5-2-6-13(12)16-9-17(14)8-10-3-1-4-11(7-10)15(19)20/h1,3-4,7,9H,2,5-6,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJBYFWTNYVWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN(C2=O)CC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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